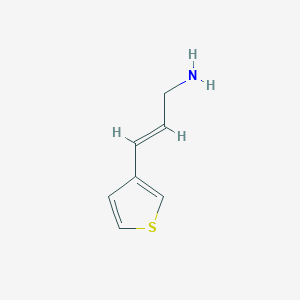
3-(Thiophen-3-yl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiophen-3-yl)prop-2-en-1-amine is an organic compound that features a thiophene ring attached to a prop-2-en-1-amine group Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)prop-2-en-1-amine typically involves the condensation of thiophene derivatives with appropriate amine precursors. One common method is the reaction of thiophene-3-carboxaldehyde with allylamine under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-en-1-amine group can be reduced to form the corresponding saturated amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(Thiophen-3-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential ligand for biological targets.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)prop-2-en-1-amine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The thiophene ring can interact with aromatic residues in the binding site, while the amine group can form hydrogen bonds or ionic interactions with polar residues .
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by a thiophene ring.
Thiophene derivatives: Compounds like 2-thiophenemethanamine and 3-thiophenemethanamine share structural similarities with 3-(Thiophen-3-yl)prop-2-en-1-amine.
Uniqueness
Its structure enables it to participate in various chemical reactions and interact with different biological targets, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C7H9NS |
|---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
(E)-3-thiophen-3-ylprop-2-en-1-amine |
InChI |
InChI=1S/C7H9NS/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6H,4,8H2/b2-1+ |
InChI Key |
GYNMCSIQRMRLLA-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CSC=C1/C=C/CN |
Canonical SMILES |
C1=CSC=C1C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


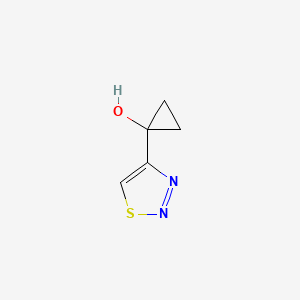
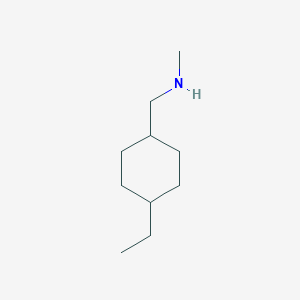
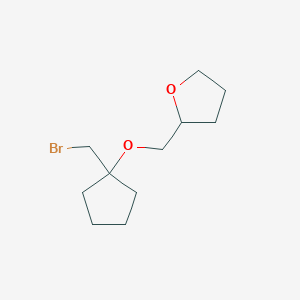
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
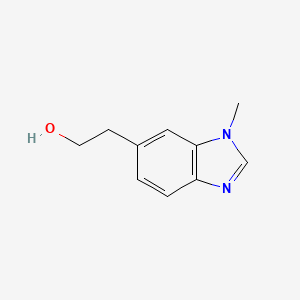
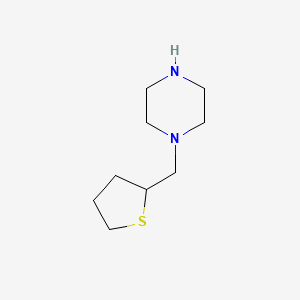
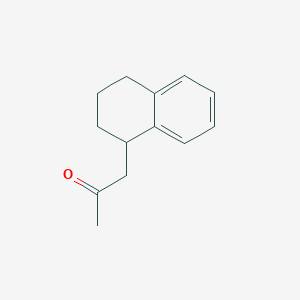
![4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B13618881.png)
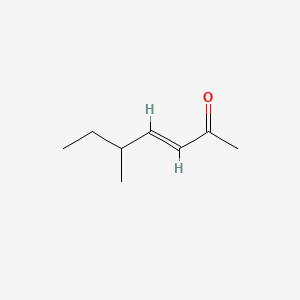
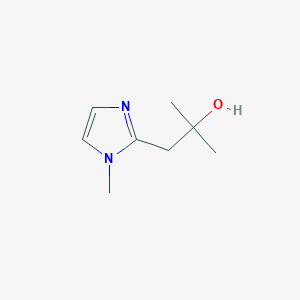
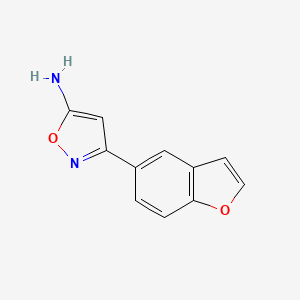
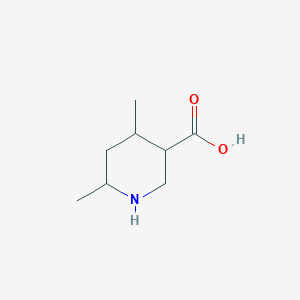

![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
